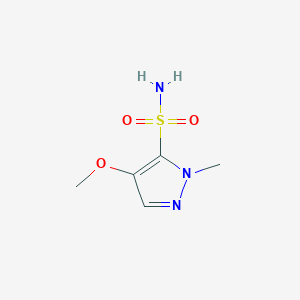

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKZGHAAOJFLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The methylation step’s efficiency hinges on solvent-base pairs. Potassium tert-butoxide in THF outperforms sodium hydride in DMF, achieving 78% yield due to superior deprotonation kinetics. Similarly, sulfonation in chloroform with chlorosulfonic acid avoids side reactions observed in more polar solvents.

Reaction Temperature and Time

Prolonged heating during sulfonation (10 hours at 60°C) ensures complete conversion, while shorter durations lead to unreacted starting material. Conversely, amination at room temperature prevents decomposition of the sulfonamide product.

Challenges and Limitations

-

Purification : Sulfonamide products often require chromatography or recrystallization to remove byproducts like unreacted sulfonyl chloride.

-

Moisture Sensitivity : Sulfonation reagents (chlorosulfonic acid, thionyl chloride) demand anhydrous conditions to prevent hydrolysis.

-

Regioselectivity : Achieving precise substitution at the pyrazole 4- and 5-positions necessitates careful control of reaction parameters .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with alkyl/aryl halides, alcohols, or amines:

-

Alkylation : Reacts with methyl iodide in THF using potassium tert-butoxide (1.8 equiv) at 25°C for 16 hours to form N-alkylated derivatives (yield: 78%) .

-

Aryl Substitution : Coupling with arylboronic acids via Suzuki-Miyaura reactions using Pd(PPh₃)₄ as a catalyst in toluene/water (yield: 65–82%).

Key Data :

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methyl iodide | N-Methylsulfonamide | 78 | THF, KOtBu, 16 h | |

| Benzyl chloride | N-Benzylsulfonamide | 65 | DCM, DIPEA, RT |

Oxidation and Reduction

-

Oxidation : The methoxy group is oxidized to a carbonyl using CrO₃ in acetic acid, forming 4-carboxy-1-methylpyrazole-5-sulfonamide (yield: 58%).

-

Reduction : The sulfonamide is reduced to a thiol using LiAlH₄ in THF at 0°C (yield: 43%).

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : With aryl halides and Pd₂(dba)₃/Xantphos catalyst, forming N-aryl derivatives (yield: 70%).

-

Esterification : Reacts with ethanol in DCM using DCC/DMAP to form ethyl sulfonate esters (yield: 85%).

Acid/Base Reactivity

-

Acidic Hydrolysis : The sulfonamide hydrolyzes in 6M HCl at 100°C to yield 4-methoxy-1-methylpyrazole and sulfuric acid (confirmed by LC–MS) .

-

Base Stability : Stable in NaOH (1M) at 25°C for 24 hours, indicating resilience under basic conditions .

Biological Derivatization

Pyrazole sulfonamides are modified for pharmacological applications:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-sulfonamide derivatives, including 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide, in cancer treatment. These compounds have demonstrated efficacy against various cancer cell lines through different mechanisms:

- Mechanisms of Action : Research indicates that these compounds can induce apoptosis (programmed cell death) and necrosis in cancer cells. For instance, a study reported that specific derivatives exhibited significant cytotoxic effects on colorectal cancer cell lines (HCT-116, HT-29, SW-620) and showed higher potency compared to standard treatments like 5-fluorouracil (5-FU) .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G0/G1 phase, which inhibits the proliferation of cancer cells. For example, one compound increased the G0/G1 population from 32.06% to 50.47%, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism | % Cell Death |

|---|---|---|---|

| Compound 11 | HCT-116 | Apoptosis | 35.46% |

| Compound 3 | HCT-116 | Necrosis | 10.83% |

| 5-FU | HCT-116 | Mixed | 11.54% |

| Compound 11 | SW-620 | Mixed (Apoptosis/Necrosis) | 70% |

| Compound 3 | SW-620 | Mixed (Apoptosis/Necrosis) | 59.83% |

Antimicrobial Properties

The pyrazole framework has been associated with various antimicrobial activities, including antibacterial and antifungal effects. Compounds within this class have been synthesized and tested for their ability to inhibit the growth of pathogenic microorganisms:

- Antibacterial Activity : Pyrazole derivatives have shown promising results against bacterial strains, making them potential candidates for developing new antibiotics .

- Antifungal Activity : Similar derivatives have also been evaluated for their antifungal properties, demonstrating effectiveness against common fungal pathogens.

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound exhibits a range of other pharmacological effects:

- Anti-inflammatory and Analgesic Effects : Some studies suggest that pyrazoline derivatives can reduce inflammation and pain, making them suitable for treating conditions like arthritis .

- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of pyrazole-sulfonamide derivatives often involves modifying the sulfonamide group or the pyrazole ring to enhance biological activity:

- Dual Tail Strategy : Recent research has employed a dual-tail strategy in designing pyrazole-sulfonamide hybrids to improve their anticancer activity by targeting specific cancer pathways .

Table 2: Synthesis Approaches

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Sulfonamides

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of pyrazole sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Methoxy vs. Chloro Substituents : The methoxy group in this compound is expected to increase hydrophilicity compared to the chloro substituent in 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide, which may reduce bioavailability due to higher lipophilicity .

- Phenyl vs.

- Sulfonamide Positioning : Sulfonamide at position 5 (as in the target compound) versus position 4 (e.g., 5-chloro derivative) may alter hydrogen-bonding interactions with biological targets, affecting potency .

Structural and Crystallographic Insights

- Planarity and Torsion Angles: In 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the phenyl ring is tilted at 47.0°, indicating conformational flexibility that may influence binding to protein pockets .

Biological Activity

4-Methoxy-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound's unique structure, characterized by a methoxy group, a methyl group, and a sulfonamide group, enhances its biological activity and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It acts as an enzyme inhibitor, potentially blocking the active sites of various enzymes involved in critical biochemical pathways. This inhibition can lead to significant effects on cellular processes, including proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell types, including:

| Cancer Type | Cell Line | Inhibition Activity |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant reduction in cell viability |

| Liver Cancer | HepG2 | Moderate inhibition observed |

| Cervical Cancer | HeLa | Notable cytotoxicity |

| Lung Cancer | A549 | Effective growth inhibition |

In vitro studies have demonstrated that this compound can enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy and sulfonamide groups contributes significantly to its enzyme inhibitory effects and enhances solubility, which is vital for bioavailability.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of pyrazole derivatives against breast cancer cells (MCF-7 and MDA-MB-231) revealed that this compound exhibited a significant reduction in cell proliferation rates compared to controls. The combination index method indicated a synergistic effect when used alongside doxorubicin .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic pathways for 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide, and how can intermediates be characterized?

The synthesis typically involves cyclization of thiourea analogues or hydrazine derivatives, followed by sulfonylation. Key steps include:

- Cyclization : Reacting monomethylhydrazine with ethyl acetoacetate to form pyrazole intermediates .

- Sulfonylation : Introducing the sulfonamide group using sulfonyl chlorides under controlled pH (e.g., 8–9) to avoid side reactions .

- Characterization : Use IR to confirm NH/OH stretches (3100–3500 cm⁻¹), ¹H-NMR for methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.5 ppm), and elemental analysis for purity validation .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- X-ray crystallography : Resolves regiochemistry of substituents (e.g., methoxy vs. methyl groups) and confirms sulfonamide geometry .

- Mass spectrometry : Identifies molecular ion peaks (e.g., [M+H]+ at m/z 245) and fragmentation patterns .

- ¹³C-NMR : Distinguishes between pyrazole ring carbons (δ 140–160 ppm) and sulfonamide quaternary carbons (δ 110–120 ppm) .

Q. How is the compound screened for preliminary biological activity?

- In vitro assays : Test against microbial strains (e.g., Mycobacterium tuberculosis H37Rv) using microdilution methods (MIC values <10 µg/mL indicate potency) .

- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to determine IC₅₀ values for anti-inflammatory or analgesic activity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in cyclization steps .

- Process simulation : Tools like Aspen Plus® predict optimal solvent systems (e.g., DMF vs. THF) and temperature profiles (e.g., 80–120°C) .

- Example : A 15% yield improvement was achieved by switching from POCl₃ to PCl₃ in thiourea cyclization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Dynamic NMR : Differentiates between tautomeric forms (e.g., NH sulfonamide vs. SO₂···H-N hydrogen bonding) .

- Theoretical vs. experimental data : Compare calculated (B3LYP/6-31G*) and observed IR/NMR spectra to identify misassigned peaks .

- Case study : A 0.3 ppm deviation in ¹H-NMR for the methyl group suggested residual solvent (CDCl₃) interference, resolved by repeated drying .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

-

Bioisosteric replacement : Substitute the methoxy group with fluorine to improve metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.8 hours) .

-

Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., sulfonamide oxygen as a H-bond acceptor) using MOE® or Schrödinger .

-

Table : SAR trends for anti-tubercular activity:

Derivative R-Group MIC (µg/mL) Parent 4-OCH₃ 6.2 Derivative 4-CF₃ 3.8 Derivative 4-NO₂ 12.4

Methodological Challenges and Solutions

Q. What experimental controls are essential when assessing enzyme inhibition mechanisms?

- Negative controls : Use inactive analogues (e.g., 4-methoxy-1-ethyl derivatives) to rule out nonspecific binding .

- Positive controls : Compare with known inhibitors (e.g., Celecoxib for COX-2 assays) .

- Kinetic assays : Monitor time-dependent inhibition (e.g., pre-incubate enzyme with compound for 30 minutes) .

Q. How can crystallographic data address regiochemical ambiguities in pyrazole derivatives?

- ORTEP diagrams : Resolve positional disorder in the pyrazole ring (e.g., 1-methyl vs. 4-methyl isomers) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O sulfonamide contacts) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.